N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(2-Chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-ethoxyphenyl substituent at position 2 of the pyrazolo-pyrazine core and a 2-chlorobenzyl acetamide side chain.
Properties
CAS No. |
941981-49-3 |
|---|---|
Molecular Formula |
C23H21ClN4O3 |
Molecular Weight |
436.9 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-31-18-9-7-16(8-10-18)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-17-5-3-4-6-19(17)24/h3-13H,2,14-15H2,1H3,(H,25,29) |
InChI Key |
CAQNYTAJYHLBSK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the treatment of viral infections and cancer. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 373.84 g/mol. The structure includes functional groups that enhance its pharmacological properties, such as the chlorobenzyl and ethoxy substituents.
Antiviral Activity
Research indicates that this compound acts as a core protein allosteric modulator (CpAM) against Hepatitis B Virus (HBV). It targets the HBV core protein, disrupting the viral life cycle and reducing viral DNA levels in infected cells. In studies involving HBV AAV mouse models, the compound demonstrated effective inhibition of HBV replication when administered orally.
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer growth and proliferation. The interaction with these kinases could lead to altered cellular processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapy .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's antimicrobial and anticancer activities. The following table summarizes findings from various studies:
| Activity | Method | Result |
|---|---|---|
| Antiviral | HBV replication assay | Significant reduction in HBV DNA levels |
| Anticancer | MTT assay | IC50 values indicating moderate activity |
| Antimicrobial | Tube dilution technique | Comparable efficacy to standard antibiotics |
Case Studies
- Antiviral Efficacy : In a study examining the antiviral effects of various compounds against HBV, this compound was found to significantly lower viral loads in treated mice compared to control groups. The study highlighted its potential as a therapeutic agent in chronic HBV infections.
- Anticancer Potential : Another investigation focused on the compound's effect on human cancer cell lines (HCT116). The results indicated that while it exhibited anticancer activity, it was less potent than established chemotherapeutics like 5-fluorouracil. However, its unique mechanism of action suggests it could be developed into a combination therapy to enhance efficacy against resistant cancer strains .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing a pyrazolo[1,5-a]pyrazine structure may act as kinase inhibitors, which are crucial in disrupting pathways involved in cancer cell growth and proliferation. Preliminary studies suggest that N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may modulate enzyme activity or receptor interactions linked to cancer progression.
Case Study:
A study focused on similar pyrazolo[1,5-a]pyrazine derivatives showed that they effectively inhibited the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth . The mechanisms through which this compound exerts its effects are still under investigation but suggest promising avenues for cancer therapy.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi.
Case Study:
In vitro studies evaluating related pyrazolo derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other pathogens, indicating the potential of this compound as an antimicrobial agent .
The synthesis of this compound typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Synthesis Steps:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of functional groups such as chlorobenzyl and ethoxyphenyl through nucleophilic substitutions.
- Final acetamide formation via acylation reactions.
Comparison with Similar Compounds
Key Observations:
The 4-ethoxyphenyl substituent increases logP (~3.5) compared to phenyl (logP ~2.8 in phenyl analogs), enhancing lipophilicity and possibly bioavailability .
Functional Group Modifications :
Q & A
Q. How can researchers optimize the synthesis of N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step protocols, starting with pyrazole or pyrazine precursors. Key steps include:
- Cyclization : Reacting 4-ethoxyphenyl derivatives with thioacetamide or maleimide under reflux conditions in polar aprotic solvents (e.g., DMF) to form the pyrazolo[1,5-a]pyrazine core .
- Acylation : Introducing the chlorobenzyl-acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Yield Optimization : Adjust reaction temperatures (e.g., 80–100°C for cyclization) and solvent systems (e.g., ethanol for recrystallization). Evidence shows yields up to 72% using controlled stoichiometric ratios and inert atmospheres .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC to isolate >95% pure product .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (e.g., δ 13.30 ppm for NH protons in amide groups) and ¹³C NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 2 ppm error) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H vibrations .
- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer:
- Kinase Inhibition Assays : Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, given structural similarities to pyrazolo-pyrimidine kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves .
- Solubility Studies : Evaluate in PBS (pH 7.4) and DMSO to guide formulation for in vivo models .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?
Methodological Answer:
- Orthogonal Assays : Replicate results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
- Structural Confirmation : Re-analyze compound integrity post-assay via ¹H NMR to rule out decomposition .
- Computational Validation : Perform molecular dynamics simulations to assess target binding consistency with experimental IC₅₀ values .
Q. What computational strategies are effective for studying this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites, focusing on hydrogen bonds with hinge regions (e.g., pyrazine N-atoms) .
- QSAR Modeling : Train models on pyrazolo-pyrazine derivatives to predict ADMET properties and optimize substituents for bioavailability .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrazine functionalization be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on acetamide) to steer electrophilic substitution to desired positions .
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) to selectively modify the 4-ethoxyphenyl moiety .
- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature—shorter times (2–4 hr) favor kinetic products, while prolonged heating (12–24 hr) may shift equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
